molecular formula C18H13BrN2S B15020708 2-Benzyl-6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole

2-Benzyl-6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole

Cat. No.: B15020708
M. Wt: 369.3 g/mol
InChI Key: VPSJKEKUEYVGLG-UHFFFAOYSA-N
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Description

2-Benzyl-6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an imidazo[2,1-b][1,3]thiazole core substituted with benzyl and 4-bromophenyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with benzyl bromide and 4-bromobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Potential use in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of

Properties

Molecular Formula

C18H13BrN2S

Molecular Weight

369.3 g/mol

IUPAC Name

2-benzyl-6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C18H13BrN2S/c19-15-8-6-14(7-9-15)17-12-21-11-16(22-18(21)20-17)10-13-4-2-1-3-5-13/h1-9,11-12H,10H2

InChI Key

VPSJKEKUEYVGLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CN3C=C(N=C3S2)C4=CC=C(C=C4)Br

Origin of Product

United States

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